Sorafenib is a multi-kinase inhibitor with anti-cancer activity against a wide spectrum of cancers []. Sorafenib is a tyrosine kinase inhibitory drug with multiple molecular specificities []. It was the first targeted therapy approved for advanced renal cell carcinoma [], and for over a decade, the only approved systemic therapy shown to have a survival benefit in first-line unresectable hepatocellular carcinoma (HCC) []. In 2013, it became the first targeted agent approved for patients with differentiated thyroid cancer (DTC) refractory to radioactive iodine treatment [].
Future research directions for Sorafenib include:* Overcoming Drug Resistance: Research continues to focus on understanding and overcoming resistance mechanisms [, ]. This includes investigating combination therapies with other agents such as immunotherapy, chemotherapy, and other targeted therapies [, , , , , , ].* Identifying Predictive Biomarkers: Identifying reliable biomarkers to predict response to Sorafenib is crucial for personalizing treatment and improving patient outcomes [, , , ]. * Optimizing Treatment Strategies: This includes exploring different dosing regimens, treatment durations, and combinations with locoregional therapies to maximize efficacy and minimize toxicity [, , ]. * Developing Novel Drug Delivery Systems: Innovative delivery systems, such as platelet encapsulation, are being investigated to enhance drug targeting and potentially improve therapeutic outcomes [].
Sorafenib impurity 10 is typically identified during the manufacturing process of sorafenib tosylate. It arises from various synthetic pathways used to produce the active pharmaceutical ingredient (API). The identification and quantification of this impurity are essential for ensuring the quality and compliance of pharmaceutical products.
Chemically, sorafenib impurity 10 can be classified as an organic compound. Its specific classification relates to its structural characteristics and its role as an impurity in the context of sorafenib synthesis.
The synthesis of sorafenib impurity 10 can occur through several routes during the production of sorafenib. One common method involves the reaction of intermediates that are part of the synthetic pathway leading to sorafenib. For instance, during the synthesis involving 2-picolinic acid derivatives, various reagents such as thionyl chloride and alcohols are utilized to form key intermediates, which may lead to the formation of impurities like sorafenib impurity 10 .
Characterization data for impurities often includes:
The formation of sorafenib impurity 10 can be attributed to side reactions during the synthesis of sorafenib. These reactions may include:
Analytical methods such as liquid chromatography coupled with mass spectrometry are commonly employed to identify and quantify these reactions and their products .
While sorafenib itself functions by inhibiting multiple kinases involved in cancer progression, the specific mechanism by which sorafenib impurity 10 affects biological systems is less well-documented. It is crucial to evaluate how impurities might alter the pharmacodynamics or pharmacokinetics of the primary drug.
Research indicates that impurities can impact drug stability and efficacy, necessitating thorough investigation into their biological activity .
Relevant data on these properties can be gathered through stability studies and analytical testing .
Sorafenib impurity 10 serves several scientific purposes:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2